N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine, also known as LCH-7749944, is a potent and selective inhibitor of p21-activated kinase 4 (PAK4) [, , ]. PAK4 is an enzyme belonging to the group II PAK family, which plays a crucial role in various cellular processes like cell growth, motility, and survival. LCH-7749944 has been primarily utilized as a valuable tool in scientific research to investigate the role of PAK4 in various physiological and pathological conditions, including cancer [, , ].
LCH-7749944 is a novel and potent inhibitor of p21-activated kinase 4 (PAK4), which plays a significant role in various cellular processes, including cytoskeletal reorganization, cell proliferation, and invasion. PAK4 is implicated in the progression of several cancers, making it a promising therapeutic target. LCH-7749944 has been shown to effectively suppress the proliferation and invasion of human gastric cancer cells by inhibiting the PAK4 signaling pathways, thus providing potential for therapeutic applications in oncology .
LCH-7749944 was developed as part of a series of compounds aimed at targeting PAK4 due to its overexpression in various tumors. It belongs to a class of small molecules designed to inhibit serine/threonine kinases. Specifically, it is classified as a quinazoline derivative, which has been shown to exhibit selective inhibition against PAK4 compared to other kinases such as PAK1 .
The synthesis of LCH-7749944 involves several key steps:
LCH-7749944 features a complex molecular structure characterized by a quinazoline core substituted with various functional groups that enhance its inhibitory activity against PAK4. The structural formula includes:
LCH-7749944 primarily acts through competitive inhibition of PAK4 by binding to its active site, thus preventing substrate phosphorylation. The compound's efficacy is evaluated through various biochemical assays that measure its inhibitory concentration (IC50) against PAK4 activity. Notably, it has demonstrated an IC50 value of approximately 14.93 μM .
Additionally, LCH-7749944 has been shown to inhibit downstream signaling pathways associated with PAK4, such as those involving LIM kinase 1 and cofilin, which are crucial for cell motility and invasion .
The mechanism by which LCH-7749944 exerts its effects involves inhibition of the PAK4 signaling pathway. By blocking PAK4 activity, LCH-7749944 disrupts downstream signaling cascades that promote cell proliferation and migration:
These actions culminate in reduced tumor growth and metastasis.
LCH-7749944 exhibits several notable physical and chemical properties:
These properties are crucial for assessing the compound's potential as a therapeutic agent .
LCH-7749944 has significant potential applications in cancer research, particularly in developing targeted therapies for gastric cancer. Its ability to inhibit PAK4 makes it a candidate for further investigation into:
LCH-7749944 (GNF-PF-2356) is a potent ATP-competitive inhibitor targeting the kinase domain of p21-activated kinase 4 (PAK4), a serine/threonine kinase overexpressed in gastric, pancreatic, and breast cancers [1] [9]. Its quinazoline-2,4-diamine scaffold enables precise interactions with the ATP-binding cleft through:
Table 1: Key Binding Interactions of LCH-7749944 in PAK4
Binding Site Region | Residues Involved | Interaction Type | Functional Impact |
---|---|---|---|
Hinge region | Glu396, Lys350 | Dual hydrogen bonds | ATP displacement |
Hydrophobic subpocket | Glu329, Asp458 | Van der Waals forces | Disruption of catalytic activity |
DFG motif vicinity | Asp407 | Water-mediated hydrogen bond | Conformational stabilization |
These interactions collectively suppress PAK4 kinase activity, with biochemical assays confirming an IC₅₀ of 14.93 μM [9]. Molecular dynamics simulations reveal that LCH-7749944 binding induces a "closed" conformation in PAK4, sterically hindering substrate phosphorylation [5].
The quinazoline core of LCH-7749944 was systematically optimized to enhance potency and selectivity:
Table 2: Impact of Structural Modifications on PAK4 Inhibition
Quinazoline Position | Modification | IC₅₀ (μM) | Activity Change vs. Baseline |
---|---|---|---|
C2/C4 | Unsubstituted -NH₂ | 14.93 | Baseline |
C2/C4 | -N(CH₃)₂ | >100 | ~90% decrease |
C7 | -OCH₃ | 3.73 | 4-fold increase |
C7 | -Cl | 15.80 | No change |
Side chain | Morpholine → Piperazine | 0.033 | 24-fold increase |
Critical SAR insights guided the design: Small hydrophobic groups at C6/C7 maximize steric complementarity, while rigid bicyclic systems (e.g., indole) at C2 enhance kinase selectivity over Group I PAKs [2] [5].
LCH-7749944 demonstrates distinct advantages over structurally related PAK4 inhibitors:
Table 3: Comparative Profile of Select PAK4 Inhibitors
Compound | Core Scaffold | PAK4 IC₅₀ | Selectivity vs. PAK1 | Clinical Stage |
---|---|---|---|---|
LCH-7749944 | Quinazoline-2,4-diamine | 14.93 μM | 8-fold selective | Preclinical |
PF-3758309 | Pyrrolo[2,3-d]pyrimidine | 19 nM | 1.4-fold selective | Phase I (halted) |
WYA-3 | 1,3,5-Triazine | 0.790 μM | Not reported | Preclinical |
KY-04031 | Indazole-triazine | 0.790 μM | 5-fold selective | Preclinical |
LCH-7749944’s uniqueness lies in its dual-pathway suppression: Unlike PF-3758309, it concurrently inhibits PAK4/c-Src/EGFR and PAK4/MEK/ERK cascades, abrogating cyclin D1 expression and filopodia formation in SGC7901 gastric cancer cells [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7